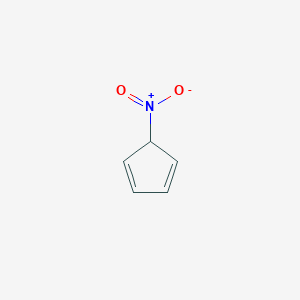![molecular formula C16H14Cl2O2S B14603371 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene CAS No. 61166-81-2](/img/structure/B14603371.png)
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a methyl group, and a prop-2-ene-1-sulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chlorination of 1-methyl-4-(prop-2-ene-1-sulfinyl)benzene, followed by the introduction of the phenoxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the sulfinyl and phenoxy groups.
4-Methyl-3-(prop-2-ene-1-sulfinyl)phenol: Contains the sulfinyl and phenoxy groups but lacks the dichloro substitution.
Uniqueness
2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61166-81-2 |
|---|---|
Molecular Formula |
C16H14Cl2O2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-methyl-2-prop-2-enylsulfinylbenzene |
InChI |
InChI=1S/C16H14Cl2O2S/c1-3-8-21(19)16-10-13(6-4-11(16)2)20-15-7-5-12(17)9-14(15)18/h3-7,9-10H,1,8H2,2H3 |
InChI Key |
GFMUDIZLJGRJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)S(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)


